4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one
CAS No.: 58050-61-6
Cat. No.: VC17312825
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58050-61-6 |
|---|---|
| Molecular Formula | C17H13ClN2O |
| Molecular Weight | 296.7 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C17H13ClN2O/c18-15-8-6-12(7-9-15)10-14-11-16(19-20-17(14)21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21) |
| Standard InChI Key | AAYNFNLOALFBEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The molecular formula of 4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one is C₁₇H₁₃ClN₂O, with an exact mass of 296.0716 g/mol . The structure comprises a dihydropyridazine ring substituted at the 4-position with a 4-chlorobenzyl group and at the 6-position with a phenyl group (Figure 1). The chlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability, while the phenyl group contributes to aromatic stacking interactions with biological targets .
Table 1: Key Spectroscopic and Structural Data
The crystal structure of a related compound, 4-(4-chlorophenyl)-6-morpholinylpyridazin-3(2H)-one, reveals a planar dihydropyridazine ring (maximum deviation: 0.014 Å) and a chair conformation of the morpholine group . While direct crystallographic data for the title compound is limited, computational models suggest similar planarity and substituent orientation .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of pyridazinone derivatives typically involves Friedel-Crafts alkylation followed by cyclization with hydrazine hydrate. For example:
-
Friedel-Crafts Alkylation: Benzene reacts with mucochloric acid to form γ-phenyldichlorocrotonolactone .
-
Cyclization: Treatment with hydrazine hydrate yields 5-chloro-6-phenylpyridazin-3(2H)-one .
-
N-Substitution: Alkylation or arylation at the N-position introduces diverse substituents, enhancing biological activity .
Table 2: Comparative Synthesis of Pyridazinone Derivatives
Modifications at the 4-position, such as benzyl or chlorobenzyl groups, significantly alter pharmacological profiles. For instance, 4-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one exhibits monoamine oxidase (MAO)-B inhibitory activity, suggesting potential applications in neurodegenerative diseases .
Biological Activities and Mechanism of Action
Insecticidal Properties
N-Substituted pyridazinones demonstrate potent insecticidal activity against Plutella xylostella, a destructive agricultural pest. At 100 mg/L, derivatives such as 4b and 4h achieve >90% mortality, attributed to disruptions in neuronal signaling or metabolic pathways . Structure-activity relationship (SAR) studies highlight the importance of:
-
Chloro substituents: Enhancing lipophilicity and target binding.
-
N-Alkylation: Modulating electron distribution and steric effects .
Neurological Applications
4-Benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one inhibits MAO-B, an enzyme implicated in Parkinson’s disease. This inhibition parallels selegiline, a clinical MAO-B inhibitor, suggesting pyridazinones as viable neuroprotective agents .
Mechanistic Insights from Molecular Studies
Molecular Docking
Docking simulations reveal strong interactions between pyridazinones and enzymatic active sites. For example:
-
MAO-B: Hydrogen bonding with FAD cofactor and hydrophobic interactions with Ile-199 and Tyr-326 .
-
Insecticidal targets: Binding to acetylcholinesterase (AChE) or γ-aminobutyric acid (GABA) receptors .
Crystallographic Analysis
In 4-(4-chlorophenyl)-6-morpholinylpyridazin-3(2H)-one, N–H⋯O hydrogen bonds form dimers, while π–π stacking (3.67 Å) stabilizes the crystal lattice . These interactions may influence solubility and bioavailability.
Applications in Medicinal Chemistry
Antimicrobial Development
Pyridazinones disrupt microbial cell walls or enzymatic processes. Lead optimization focuses on:
-
Chlorobenzyl groups: Enhancing gram-positive bacterial inhibition.
Neuroprotective Agents
MAO-B inhibitors derived from pyridazinones could mitigate dopamine degradation in Parkinson’s disease. Clinical trials are warranted to assess efficacy and safety .
Future Perspectives
-
Synthetic Chemistry: Develop regioselective methods for chlorobenzyl introduction.
-
Pharmacokinetics: Evaluate absorption, distribution, and toxicity in vivo.
-
Target Identification: Use proteomics to uncover novel biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume